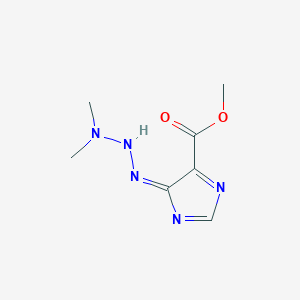

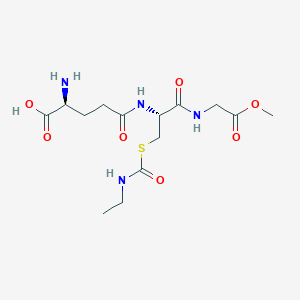

1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

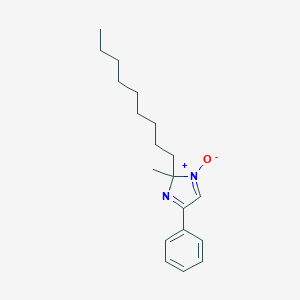

1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester, also known as DTIC or dacarbazine, is a synthetic chemotherapy drug that is used in the treatment of various types of cancers, including melanoma, Hodgkin's lymphoma, and sarcoma. DTIC is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis and causes cancer cell death.

Mechanism Of Action

1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis by alkylating the DNA. This causes cross-linking of the DNA strands, which leads to cell death.

Biochemical And Physiological Effects

1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth, and the suppression of the immune system. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has also been found to induce DNA damage and increase the expression of tumor suppressor genes.

Advantages And Limitations For Lab Experiments

1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has several advantages for lab experiments, including its ability to induce DNA damage and cell death in cancer cells. However, it also has several limitations, including its toxicity and the potential for drug resistance.

Future Directions

There are several future directions for the study of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester and its anti-cancer properties. These include the development of new and more effective chemotherapy drugs, the identification of biomarkers for drug response, and the investigation of combination therapies that may increase the effectiveness of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester. Additionally, there is ongoing research into the mechanisms of drug resistance and how to overcome it.

Synthesis Methods

1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is synthesized by the reaction of 5-aminotetrazole with methyl chloroformate, followed by the reaction with hydrazine to form 5-(3,3-dimethyl-1-triazenyl) imidazole-4-carboxamide. This intermediate is then reacted with methyl iodide to form 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester.

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been extensively studied for its anti-cancer properties and has been used in numerous clinical trials. It has been found to be effective in the treatment of melanoma, Hodgkin's lymphoma, and sarcoma. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is often used in combination with other chemotherapy drugs to increase its effectiveness.

properties

CAS RN |

10197-64-5 |

|---|---|

Product Name |

1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester |

Molecular Formula |

C7H11N5O2 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

methyl 4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C7H11N5O2/c1-12(2)11-10-6-5(7(13)14-3)8-4-9-6/h4H,1-3H3,(H,8,9)/b11-10+ |

InChI Key |

XCVJUTOZUXOGDF-UXBLZVDNSA-N |

Isomeric SMILES |

CN(C)N/N=C/1\C(=NC=N1)C(=O)OC |

SMILES |

CN(C)N=NC1=C(NC=N1)C(=O)OC |

Canonical SMILES |

CN(C)NN=C1C(=NC=N1)C(=O)OC |

synonyms |

methyl (5Z)-5-(dimethylaminohydrazinylidene)imidazole-4-carboxylate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)